molecular formula C14H11F3N2O2 B2829973 Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-11-9

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B2829973
CAS RN: 149771-11-9
M. Wt: 296.249
InChI Key: OCELIATZYRALPP-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 149771-11-9 . It has a molecular weight of 296.25 and its IUPAC name is ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of steps . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 296.25 and its IUPAC name is ethyl 2-phenyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate .

Scientific Research Applications

Microwave-mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been utilized in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method offers advantages such as high yields, cleaner reactions, short reaction times, and greener conditions due to the absence of solvents. The structure of the final products was elucidated through spectral data and confirmed by X-ray analysis, suggesting possible reaction pathways for the formation of these novel compounds (Eynde et al., 2001).

Antimicrobial Activity

Ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and related derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds were prepared through cyclocondensation and Michel type of addition reactions with aromatic anilines, guanidine, and benzamidines. The synthesized derivatives exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A.S.Dongarwar et al., 2011).

Inhibitors of Gene Expression

Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, identified critical structural requirements for activity. This work provided insights into designing compounds with potential therapeutic applications in diseases where NF-kappaB and AP-1 play a key role (Palanki et al., 2000).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, revealed significant nonlinear optical (NLO) properties. These findings are crucial for the development of materials for optoelectronic applications, underscoring the versatility of pyrimidine derivatives in advanced material science (Hussain et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The triazole-pyrimidine-based compounds, including Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, have potential to be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds .

properties

IUPAC Name

ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELIATZYRALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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